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Cat. No.: B15554293 Get Quote

Technical Support Center: Ga-68 DOTATATE
PET/CT
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding false-positive findings on Gallium-68 (Ga-68) DOTATATE PET/CT scans. The

information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What are the common causes of false-positive findings on a Ga-68 DOTATATE scan?

False-positive findings on Ga-68 DOTATATE scans can be broadly categorized into three main

groups:

Physiological Biodistribution: High expression of somatostatin receptors (SSTRs) in certain

normal tissues leads to intense tracer uptake that can sometimes be mistaken for pathology.

Inflammatory and Infectious Processes: Activated white blood cells, particularly

macrophages and leukocytes, can express SSTRs, leading to Ga-68 DOTATATE

accumulation at sites of inflammation or infection.[1]

Benign Tumors: A variety of benign (non-cancerous) tumors can also express SSTRs and

therefore show uptake on a DOTATATE scan.
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Q2: Which normal organs show high physiological uptake of Ga-68 DOTATATE?

Several organs normally demonstrate significant Ga-68 DOTATATE uptake due to high SSTR

expression. The most prominent of these include:

Spleen: Typically shows the highest uptake in the body.

Kidneys: Involved in the excretion of the radiotracer.

Adrenal Glands: All five SSTR subtypes are present in the adrenal glands.[2]

Pituitary Gland: Exhibits avid uptake.[1]

Liver and Pancreas: The liver shows moderate uptake, while the pancreas can show

heterogeneous activity, particularly in the uncinate process, which has a higher expression of

SSTR2.[1][2]

Thyroid and Salivary Glands: Also demonstrate moderate uptake.[1][2]

It is crucial to be aware of this normal biodistribution to avoid misinterpretation of scan results.

[1]

Q3: Can inflammation cause a false-positive Ga-68 DOTATATE scan?

Yes, active inflammatory processes are a known cause of false-positive findings.[1]

Somatostatin receptors are expressed on activated white blood cells, leading to tracer

accumulation in conditions such as:

Reactive or inflammatory lymph nodes[3]

Prostatitis[1]

Post-surgical inflammation[3]

Radiation-induced inflammation[1]

Granulomatous diseases like sarcoidosis[4]
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Infections (e.g., Cryptococcus neoformans)[5]

Arthritis[3]

Atherosclerotic plaques[1]

The intensity of uptake in inflammatory lesions is often low-grade.[5]

Q4: Which benign tumors can show uptake on a Ga-68 DOTATATE scan?

Several benign tumors have been reported to show Ga-68 DOTATATE avidity, which can lead

to false-positive interpretations. These include:

Meningioma: A common intracranial tumor that often expresses SSTRs.[3]

Vertebral Hemangioma: A benign tumor of the vertebrae.[6]

Fibrous Dysplasia: A bone disorder that can mimic bone metastases.[3]

Accessory Spleens (Splenunculi) and Splenosis: Due to the high SSTR expression in splenic

tissue.[1][3]

Breast Fibroadenoma: Can demonstrate mild uptake.[3]

Gynecomastia: Benign breast tissue enlargement in males has been reported to show

uptake.[7][8]

Q5: How can I differentiate a true-positive from a false-positive finding?

Differentiating true-positive from false-positive findings requires a multi-faceted approach:

Correlate with Anatomical Imaging: Careful review of the co-registered CT or MRI is

essential. Morphological features of the lesion can provide clues to its nature.

Consider the Clinical Context: The patient's history, symptoms, and other laboratory findings

are crucial for accurate interpretation.
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Evaluate the Intensity of Uptake (SUVmax): While there is overlap, the intensity of uptake in

malignant lesions is often significantly higher than in inflammatory or many benign

conditions.[5][9]

Follow-up Imaging: In equivocal cases, follow-up imaging can help to assess the stability or

resolution of the finding.

Biopsy: Histopathological confirmation remains the gold standard for definitive diagnosis.

Troubleshooting Guides
Guide 1: Unexpected Uptake in the Pancreas

Issue: Focal uptake is observed in the uncinate process of the pancreas.

Troubleshooting Steps:

Evaluate Morphology on CT/MRI: Is there a discrete, enhancing mass, or does the uptake

correspond to normal-appearing pancreatic tissue?

Assess Uptake Pattern: Uptake in the uncinate process is a common physiological variant

and is often ill-defined.[1] In contrast, neuroendocrine tumors of the pancreas are typically

well-circumscribed.

Clinical Correlation: Does the patient have symptoms or biochemical markers suggestive

of a pancreatic neuroendocrine tumor?

Consider Endoscopic Ultrasound (EUS): If suspicion remains high, EUS with fine-needle

aspiration can provide a definitive diagnosis.

Guide 2: Multiple Small Foci of Uptake in Bones
Issue: Several small areas of increased tracer uptake are seen in the skeletal system.

Troubleshooting Steps:

Examine the CT Component: Look for corresponding lytic or sclerotic lesions.

Degenerative changes, fractures, or benign bone lesions like fibrous dysplasia can also

show uptake.[3][10]
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Review Patient History: Has the patient had recent trauma or surgery? Is there a history of

arthritis?[3]

Consider Other Imaging Modalities: A bone scan or MRI may help to further characterize

the lesions.

Biopsy: If metastatic disease is suspected and would alter management, a biopsy of an

accessible lesion may be necessary.

Data Presentation
Table 1: Standardized Uptake Values (SUVmax) in Normal Organs and False-Positive Findings
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Tissue/Lesion Type Mean SUVmax (Range) Reference

Normal Organs

Spleen 24.67 [3]

Kidneys 14.30 [3]

Adrenal Glands 13.73 [3]

Pituitary Gland 9.74 [3]

Liver 9.12 [3]

Pancreas (Head) 4.94 [2]

Pancreas (Body) 4.46 [2]

Thyroid Gland 1.48 - 10.97 [2]

False-Positive Benign Tumors

Meningioma Significant Uptake [3]

Fibrous Dysplasia Significant Uptake [3]

Breast Fibroadenoma Mild Uptake [3]

False-Positive Inflammatory

Conditions

Post-surgical Inflammation Faint to Mild Uptake [3]

Reactive Lymph Nodes Faint to Mild Uptake [3]

Arthritis Faint to Mild Uptake [3]

Visualizations
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Unexpected Ga-68 DOTATATE Uptake

Is uptake in a known area of high physiological activity?
(e.g., Spleen, Adrenals, Pituitary, Pancreatic Uncinate Process)

Correlate with anatomical imaging (CT/MRI)

No

Likely Physiological Uptake

Yes

Is there a corresponding anatomical lesion?

Review clinical history and symptoms

Are features suspicious for malignancy?

Yes

Consider follow-up imaging

No

Biopsy for histopathology

Yes

Likely False-Positive
(Inflammatory/Benign)

No

Likely True-Positive
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Neuroendocrine Tumor (NET) Cell

Inflammatory Cell (e.g., Macrophage)

NET Cell Membrane High PET Signal
(True-Positive)

Leads toSSTR2 (High Density) Internalization

Macrophage Membrane Low to Moderate PET Signal
(False-Positive)

Leads toSSTR2 (Low to Moderate Density) Internalization

Ga-68 DOTATATE

High Affinity Binding

Binding

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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